2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines.
Preparation Methods
The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and reduction steps . The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine derivatives with additional functional groups, while reduction may lead to the formation of tetrahydropyrido[3,4-d]pyrimidine derivatives .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . Additionally, it has been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases . In the industrial sector, it may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects . For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and 4-methyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1’:6,1]pyrido[2,3-d]pyrimidine . These compounds share structural similarities but may differ in their biological activities and applications . The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects, which may offer advantages in certain therapeutic contexts .
Properties
CAS No. |
62259-96-5 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3O/c17-13-10-6-7-14-8-11(10)15-12(16-13)9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,15,16,17) |
InChI Key |
PDFBDAYUYOZLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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